5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione
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Overview
Description
5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione is a heterocyclic compound with a molecular formula of C₉H₇NO₄S and a molecular weight of 225.22 . This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione typically involves the reaction of a thiazolidine-2,4-dione derivative with a suitable aldehyde or ketone under acidic or basic conditions . One common method involves the use of anhydrous zinc chloride (ZnCl₂) or dimethylformamide (DMF) as catalysts . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Anhydrous zinc chloride (ZnCl₂), dimethylformamide (DMF)
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Thiazolidine Derivatives: Formed through reduction reactions
Substituted Thiazolidine Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxy(5-bromo-2-yl)methylene)thiazolidine-2,4-dione: A derivative with a bromine atom, showing higher schistosomicide activity.
5-(Hydroxy(5-fluoro-2-yl)methylene)thiazolidine-2,4-dione: A derivative with a fluorine atom, exhibiting different pharmacological properties.
Uniqueness
5-(Hydroxy(5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7NO4S |
---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
4-hydroxy-5-(5-methylfuran-2-carbonyl)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C9H7NO4S/c1-4-2-3-5(14-4)6(11)7-8(12)10-9(13)15-7/h2-3,12H,1H3,(H,10,13) |
InChI Key |
BUGULMWPYCWGRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(NC(=O)S2)O |
Origin of Product |
United States |
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